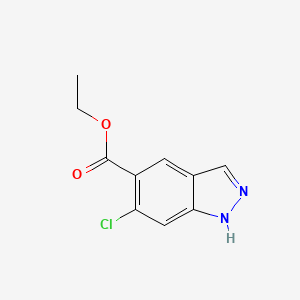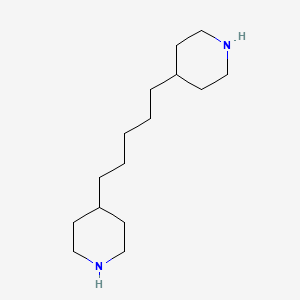
1,5-Di(piperidin-4-yl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Di(piperidin-4-yl)pentane is an organic compound with the molecular formula C15H30N2. It consists of a pentane backbone with piperidine groups attached at the 1 and 5 positions. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Di(piperidin-4-yl)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Di(piperidin-4-yl)pentane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Piperidinone derivatives
Reduction: Saturated piperidine derivatives
Substitution: Functionalized piperidine compounds
Wissenschaftliche Forschungsanwendungen
1,5-Di(piperidin-4-yl)pentane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-Di(piperidin-4-yl)pentane involves its interaction with specific molecular targets. The piperidine moieties can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving receptor binding and modulation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di(piperidin-4-yl)butane: Similar structure with a butane backbone instead of pentane.
1,6-Di(piperidin-4-yl)hexane: Similar structure with a hexane backbone.
1,5-Di(piperidin-4-yl)pentane-2-one: Contains a ketone group at the 2 position.
Uniqueness
This compound is unique due to its specific pentane backbone, which imparts distinct chemical and physical properties. Its structure allows for versatile functionalization and application in various fields .
Eigenschaften
Molekularformel |
C15H30N2 |
|---|---|
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
4-(5-piperidin-4-ylpentyl)piperidine |
InChI |
InChI=1S/C15H30N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h14-17H,1-13H2 |
InChI-Schlüssel |
RJHHIFXQYGGTFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCCCCC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
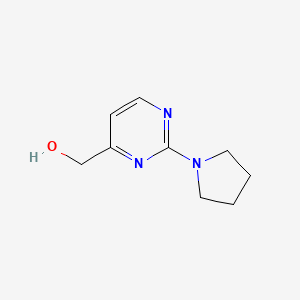
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline](/img/structure/B13344840.png)
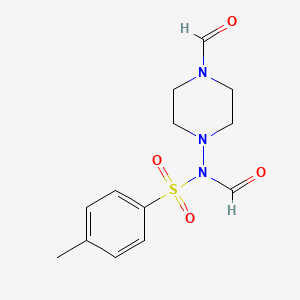
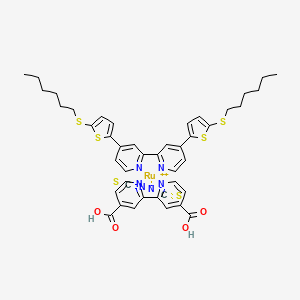
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine](/img/structure/B13344858.png)


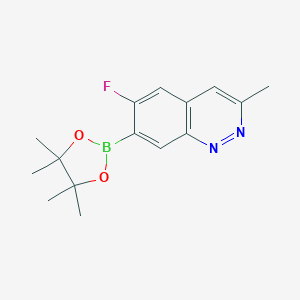
![2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride](/img/structure/B13344888.png)
![5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13344889.png)
![Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13344891.png)
![tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13344896.png)
